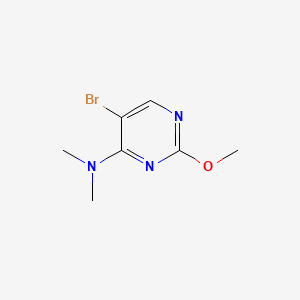
5-bromo-2-metoxí-N,N-dimetilpirimidin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a dimethylamino group at the 4th position of the pyrimidine ring
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in the development of sensors, organic light-emitting diodes (OLEDs), and photovoltaic cells.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-N,N-dimethylpyrimidin-4-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-methoxy-N,N-dimethylpyrimidin-4-amine is reacted with a brominated aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base like potassium carbonate
Industrial Production Methods
In an industrial setting, the production of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and product purity. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide under suitable conditions. This reaction is typically carried out in the presence of a base like sodium hydride or potassium tert-butoxide.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Pyrimidine derivatives with carbonyl groups.
Reduction: Dihydropyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to the active site of the target molecule, while the dimethylamino group enhances the compound’s solubility and bioavailability. The compound may inhibit the activity of enzymes by forming covalent bonds with key amino acid residues or by blocking the substrate binding site. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, depending on the target and the specific biological pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-5-methoxy-N,N-dimethylbenzylamine
- 5-bromo-2-methoxyphenol
- 5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide
- 5-bromo-N,N-dimethyltryptamine
Uniqueness
Compared to similar compounds, 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine is unique due to its pyrimidine core structure, which imparts distinct electronic and steric properties This uniqueness allows for specific interactions with biological targets and provides opportunities for the development of novel therapeutic agents
Propiedades
IUPAC Name |
5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-11(2)6-5(8)4-9-7(10-6)12-3/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOYIUJOLZYHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337350 |
Source


|
| Record name | 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57054-81-6 |
Source


|
| Record name | 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
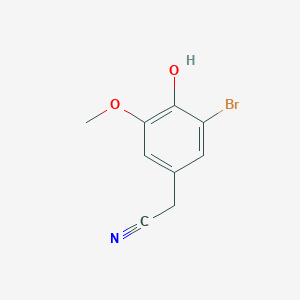

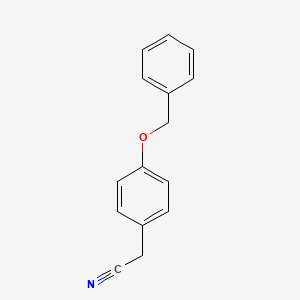
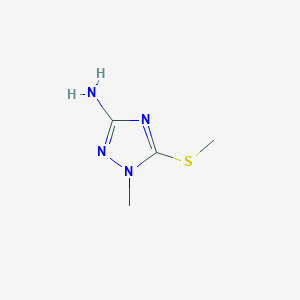
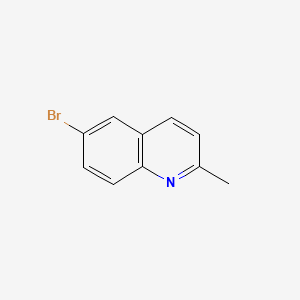
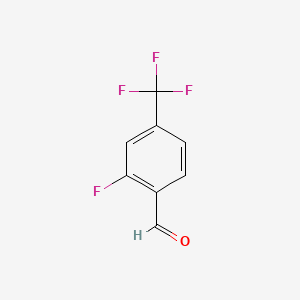
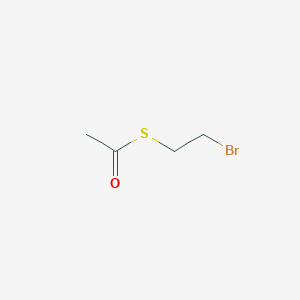
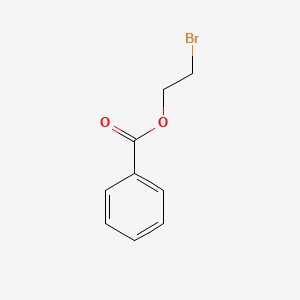
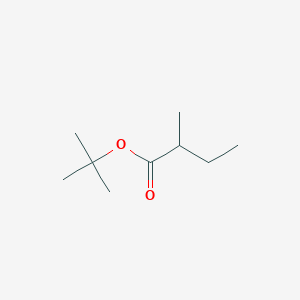
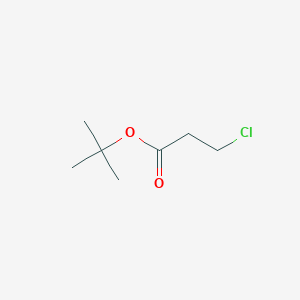
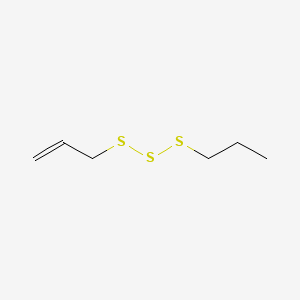
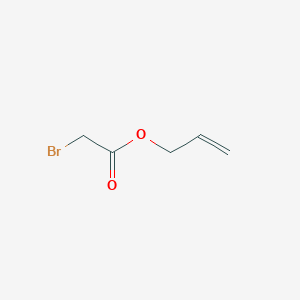

![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)
